Cas no 996-08-7 (Stannane,dibromodibutyl-)

Stannane,dibromodibutyl- Chemical and Physical Properties
Names and Identifiers
-
- Stannane,dibromodibutyl-
- dibromo(dibutyl)stannane
- Dibutyltin dibromide
- DI-n-BUTYLDIBROMOTIN
- (n-Bu)2SnBr2
- Dibrom-dibutyl-zinn oder Di-n-butyl-zinn-dibromid
- Dibromodibutylstannane
- Dibromodibutyltin
- dibromodibutyltin(IV)
- di-n-Butyldibrmotin
- di-n-butyltin dibromide
- Di-n-butylzinn-(IV)-dibromid
- Stannane,dibromodibutyl
- Tin,dibutyl-,dibromide
- 996-08-7
- dibromo-dibutylstannane
- Stannane, dibromodibutyl-
- Tin, dibutyl-, dibromide
- QSHZUFRQHSINTB-UHFFFAOYSA-
- AKOS015916127
- Dibutyl tin dibromide
- MFCD00000050
- DTXSID90244153
-
- MDL: MFCD00000050
- Inchi: InChI=1S/2C4H9.2BrH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2
- InChI Key: QSHZUFRQHSINTB-UHFFFAOYSA-L
- SMILES: [CH2]CCC.[CH2]CCC.[Br-].[Br-].[Sn+2]
Computed Properties
- Exact Mass: 391.88000
- Monoisotopic Mass: 391.87973g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 84.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 0
- Tautomer Count: Not determined
- XLogP3: Not determined
Experimental Properties
- Color/Form: Not determined
- Density: 1,739 g/cm3
- Melting Point: 20°C
- Boiling Point: 150°C 10mm
- Flash Point: >110°C
- Refractive Index: 1.545
- PSA: 0.00000
- LogP: 4.81860
- Solubility: Not determined
Stannane,dibromodibutyl- Security Information
- Hazardous Material transportation number:UN 3146
- Hazard Category Code: 20/21/22-34
- Safety Instruction: 26-27-28-36/37/39-45
- RTECS:WH6882000
-
Hazardous Material Identification:
- PackingGroup:III
- TSCA:No
- HazardClass:6.1(b)
- Safety Term:6.1(b)
- Risk Phrases:R20/21/22; R34
- Packing Group:III
Stannane,dibromodibutyl- Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Stannane,dibromodibutyl- PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB111619-10 g |
Di-n-butyldibromotin; . |
996-08-7 | 10 g |
€64.80 | 2023-07-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227788-10g |
Dibutyltin dibromide, |
996-08-7 | 10g |
¥504.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227788-10 g |
Dibutyltin dibromide, |
996-08-7 | 10g |
¥504.00 | 2023-07-10 | ||
abcr | AB111619-10g |
Di-n-butyldibromotin; . |
996-08-7 | 10g |
€64.80 | 2025-02-20 |
Stannane,dibromodibutyl- Related Literature
-
A. C. Chapman,Alwyn G. Davies,P. G. Harrison,W. McFarlane J. Chem. Soc. C 1970 821
-
2. 383. The preparation of some organotin(IV) compoundsD. L. Alleston,Alwyn G. Davies J. Chem. Soc. 1962 2050
-
Alwyn G. Davies,W. R. Symes J. Chem. Soc. C 1969 1892
-
Alwyn G. Davies,Philip G. Harrison J. Chem. Soc. C 1970 2035
-
5. 1041. Organotin chemistry. Part II. Compounds of the composition R4Sn2X2OD. L. Alleston,Alwyn G. Davies,M. Hancock,R. F. M. White J. Chem. Soc. 1963 5469
Additional information on Stannane,dibromodibutyl-
Stannane, Dibromodibutyl (CAS No. 996-08-7)
Stannane, dibromodibutyl (CAS No. 996-08-7) is a significant compound in the field of organometallic chemistry, particularly within the realm of tin-based compounds. This compound, also referred to as dibromodibutyl stannane, has garnered attention due to its unique chemical properties and potential applications in various industrial and academic settings. Recent advancements in materials science and catalysis have further highlighted its importance, making it a focal point for researchers worldwide.
The molecular structure of dibromodibutyl stannane consists of a tin atom bonded to two bromine atoms and two butyl groups. This configuration imparts the compound with versatile reactivity, enabling it to participate in a wide range of chemical transformations. The organotin nature of this compound makes it particularly valuable in processes that require precise control over electronic properties and reactivity. For instance, its role as a precursor in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs), has been extensively explored in recent studies.
One of the most notable applications of dibromodibutyl stannane is in the field of electronics. Researchers have utilized this compound as a dopant in organic semiconductors, where its ability to modulate charge transport properties has proven invaluable. Recent breakthroughs in flexible electronics and wearable devices have further underscored its potential in next-generation technologies. Additionally, the compound's role as a catalyst in cross-coupling reactions has been a topic of intense investigation, with studies demonstrating its efficiency in facilitating Suzuki-Miyaura couplings under mild conditions.
The synthesis of dibromodibutyl stannane typically involves the reaction of tin tetrachloride with butyllithium or other organolithium reagents, followed by bromination. This multi-step process ensures high purity and structural integrity, which are critical for its performance in specialized applications. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, reducing the environmental footprint associated with its production.
In terms of physical properties, dibromodibutyl stannane exhibits a melting point of approximately -40°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it highly versatile for use in solution-based reactions. The compound's stability under ambient conditions is another key attribute, contributing to its widespread use in both laboratory and industrial settings.
Recent studies have also explored the potential of dibromodibutyl stannane in bio-related applications. For instance, its ability to act as a ligand in metalloenzymes has opened new avenues for enzyme engineering and biocatalysis. Furthermore, investigations into its interaction with biological systems have revealed promising results in drug delivery systems, where its biocompatibility and controlled release properties are highly advantageous.
The demand for dibromodibutyl stannane continues to grow as researchers uncover new applications across diverse fields. Its role as an intermediate in pharmaceutical synthesis, particularly in the production of complex organic molecules, has been well-documented. Moreover, its application as an additive in polymer composites has enhanced mechanical and thermal properties, making it indispensable in high-performance materials development.
In conclusion, Stannane, dibromodibutyl (CAS No. 996-08-7) stands out as a versatile and multifaceted compound with significant implications for modern chemistry and materials science. Its unique chemical properties, coupled with ongoing advancements in synthesis and application techniques, ensure that it remains at the forefront of scientific innovation for years to come.
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